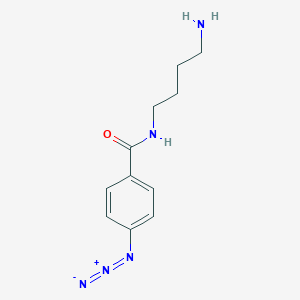

N-(4-Azidobenzoyl)putrescine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-Azidobenzoyl)putrescine, commonly known as ABP, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. ABP is a bifunctional molecule that contains both an azide group and a carboxylic acid functional group, making it a valuable tool for studying protein-protein interactions and protein localization in living cells.

Mechanism of Action

ABP works by covalently binding to proteins that contain free amino groups, such as lysine residues. The azide group on ABP can then be selectively labeled with a variety of tags, such as biotin or fluorescent dyes, allowing for the visualization and isolation of the labeled proteins.

Biochemical and Physiological Effects:

ABP has been shown to have minimal toxicity and does not appear to affect the biochemical or physiological properties of the proteins it binds to. However, it is important to note that ABP may alter the activity or function of the labeled proteins, depending on the location and nature of the labeling.

Advantages and Limitations for Lab Experiments

One of the main advantages of ABP is its versatility in labeling and isolating proteins from complex mixtures. ABP can be used in a variety of experimental setups, including live-cell imaging, pull-down assays, and mass spectrometry. However, there are some limitations to the use of ABP, including the potential for off-target labeling and the need for specialized equipment and expertise to use the compound effectively.

Future Directions

There are several potential future directions for the use of ABP in scientific research. One area of interest is the development of new ABP analogs with improved labeling efficiency and specificity. Another area of focus is the use of ABP in combination with other labeling techniques, such as CRISPR/Cas9-mediated genome editing, to study protein function in living cells. Additionally, ABP may have potential applications in drug discovery, particularly in the identification and validation of new drug targets.

Synthesis Methods

ABP can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and click chemistry. The most common method involves the reaction of putrescine with 4-azidobenzoic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 1-hydroxybenzotriazole (HOBt). The resulting product is purified using chromatography techniques to obtain pure ABP.

Scientific Research Applications

ABP has a wide range of applications in scientific research, particularly in the field of proteomics. ABP can be used to study protein-protein interactions, protein localization, and protein turnover in living cells. ABP can also be used to identify and isolate specific proteins from complex mixtures, such as cell lysates or serum samples.

properties

CAS RN |

143693-47-4 |

|---|---|

Molecular Formula |

C11H15N5O |

Molecular Weight |

233.27 g/mol |

IUPAC Name |

N-(4-aminobutyl)-4-azidobenzamide |

InChI |

InChI=1S/C11H15N5O/c12-7-1-2-8-14-11(17)9-3-5-10(6-4-9)15-16-13/h3-6H,1-2,7-8,12H2,(H,14,17) |

InChI Key |

NNPASHXQOFJAKY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NCCCCN)N=[N+]=[N-] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCCN)N=[N+]=[N-] |

Other CAS RN |

143693-47-4 |

synonyms |

N-(4-azidobenzoyl)putrescine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E,3R,5S)-7-[(7S)-2-(4-fluorophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B131135.png)

![(1R,22R,25S,28R,31S,42R)-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-22-[[(2R)-3-(4-hydroxyphenyl)-2-(2-phenylethylcarbamoylamino)propanoyl]amino]-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B131144.png)

![2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine](/img/structure/B131147.png)

![4-amino-1-[(2R,3S,4R,5R)-5-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxolan-2-yl]pyrimidin-2-one](/img/structure/B131159.png)